molecular formula C20H19FN2OS B2947350 5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 1797281-02-7

5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2947350
CAS No.: 1797281-02-7
M. Wt: 354.44
InChI Key: JWUNGIKKWHRCTC-UHFFFAOYSA-N
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Description

5-Fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide (CAS 1797281-02-7) is a synthetic organic compound with a molecular formula of C20H19FN2OS and a molecular weight of 354.44 g/mol . This compound features a benzothiophene core substituted with a fluoro group at the 5-position and a carboxamide linkage to a phenylpyrrolidinylmethyl moiety . The incorporation of the fluorine atom is a strategic modification known to enhance metabolic stability and improve binding affinity in target interactions, making the compound a versatile intermediate in drug discovery . The structural features of this compound suggest potential utility in medicinal chemistry, particularly as a bioactive scaffold for targeting neurological or oncological pathways . The phenylpyrrolidine component is a pharmacophore often found in compounds with central nervous system activity and may confer selectivity for specific receptor interactions . Furthermore, research into similar 4,5,6,7-tetrahydro-benzothiophene derivatives has demonstrated their potential as modulators of the Retinoic Acid Receptor-related orphan receptor γt (RORγt), a nuclear receptor considered a compelling drug target for the treatment of autoimmune diseases, inflammatory diseases, and certain resistant cancer types . The compound's well-defined synthetic route ensures reproducibility for research applications . It is offered with the supplier code F6443-7774 and is available in various quantities for research purposes . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c21-15-8-9-18-14(11-15)12-19(25-18)20(24)22-13-17-7-4-10-23(17)16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12,17H,4,7,10,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUNGIKKWHRCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method for synthesizing fluorinated compounds is the nucleophilic substitution of a nitro group by fluorine . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves replacing one functional group with another, such as the nucleophilic substitution of a nitro group by fluorine. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure may make it a candidate for developing new pharmaceuticals with specific therapeutic effects.

    Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the phenylpyrrolidine moiety may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Analog: 5-Fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide

Molecular Formula : C13H10FN3OS (estimated from ).

  • Key Differences :
    • The carboxamide substituent is a pyrazole ring instead of the phenylpyrrolidinylmethyl group.
    • Reduced molecular weight (~260 vs. 354.4) due to the smaller pyrazole substituent .
  • Lower lipophilicity (calculated logP ~2.5 vs. ~4.0 for the target compound) could impact membrane permeability.

Heterocyclic Hybrid: 5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide

Molecular Formula : C19H19FN2O2S2 (estimated from ).

  • Key Differences: The substituent combines a thiophene and oxane (tetrahydropyran) ring, replacing the phenylpyrrolidine.
  • Implications :
    • Thiophene’s electron-rich nature may modulate π-π stacking interactions differently than the phenyl group.
    • Oxane’s chair conformation could restrict rotational freedom compared to pyrrolidine’s flexibility.

Pyrrolidine-Based Analog: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula : C16H17FN4O2S (from ).

  • Key Differences :
    • The core structure is a 5-oxopyrrolidine instead of benzothiophene.
    • A thiadiazole ring replaces the benzothiophene’s carboxamide-linked substituent.
  • Implications :
    • Thiadiazole’s electron-withdrawing properties may reduce metabolic stability compared to benzothiophene .
    • The 4-fluorophenyl group on pyrrolidine introduces a para-substituted aromatic system, contrasting with the target’s unsubstituted phenyl group.

Thiophene/Thiazole Derivatives

  • Example : 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide ().
    • Molecular Formula : C11H13N2OS2.
  • Key Differences :
    • Thiophene core instead of benzothiophene.
    • Thiazole substituent lacks the phenylpyrrolidine’s nitrogen and aromaticity.
  • Implications :
    • Simpler structure may improve synthetic accessibility but reduce target specificity.
    • Thiazole’s metabolic resistance could offer advantages in drug design .

Structural and Property Comparison Table

Compound Name Core Structure Substituent Group Molecular Weight Key Features
Target Compound Benzothiophene (1-Phenylpyrrolidin-2-yl)methyl 354.4 Chiral center, high lipophilicity
5-Fluoro-N-(1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide Benzothiophene Pyrazole ~260 Aromatic, hydrogen-bonding
5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide Benzothiophene Oxane-thiophene hybrid ~383 Polar oxane, electron-rich thiophene
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidone Thiadiazole 356.4 Electron-withdrawing thiadiazole

Research Implications

  • Fluorine’s Role : Fluorine at position 5 is conserved across analogs (e.g., ), suggesting its importance in electronic modulation or metabolic stability.
  • Substituent Design : The phenylpyrrolidine group in the target compound offers a balance between lipophilicity and conformational flexibility, whereas pyrazole or oxane-thiophene hybrids prioritize polarity or aromatic interactions.
  • Synthetic Challenges : The target compound’s chiral pyrrolidine may require enantioselective synthesis, while pyrazole or thiazole derivatives () are more straightforward to prepare.

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